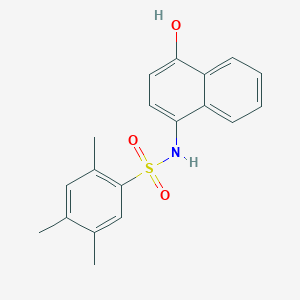![molecular formula C21H23NO6S B280988 2-Methoxyethyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B280988.png)
2-Methoxyethyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxyethyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate, also known as MDB, is a synthetic compound that has gained significant attention in scientific research. MDB is a benzofuran derivative that belongs to the class of sulfonylureas. This compound has shown promising results in various studies, making it a potential candidate for further research in the field of medicine.
Wirkmechanismus
2-Methoxyethyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate works by inhibiting the enzyme sulfonylurea receptor 1 (SUR1), which is involved in the regulation of insulin secretion. By inhibiting SUR1, this compound increases insulin release, thereby reducing blood glucose levels. This compound has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), which is involved in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to increase insulin secretion and improve glucose tolerance in animal models. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, which can reduce inflammation. Additionally, this compound has been found to induce apoptosis in cancer cells, which can lead to the death of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
2-Methoxyethyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been extensively studied, making it a well-characterized compound. However, there are some limitations to using this compound in lab experiments. It is a relatively expensive compound, which can limit its use in some experiments. Additionally, the exact mechanism of action of this compound is still not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 2-Methoxyethyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate. One potential area of research is the development of new derivatives of this compound with improved efficacy and potency. Additionally, more studies are needed to fully understand the mechanism of action of this compound. This can lead to the development of new drugs that target the same pathway as this compound. Finally, more studies are needed to fully understand the potential uses of this compound in the treatment of various diseases, including cancer, diabetes, and inflammation.
Synthesemethoden
2-Methoxyethyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate can be synthesized through a multi-step process, starting with the reaction of 2-methylbenzofuran-3-carboxylic acid with thionyl chloride. The resulting product is then reacted with 2-amino-5-methylphenylsulfonamide to form the intermediate product. This intermediate is then reacted with 2-methoxyethyl chloroformate to obtain the final product, this compound.
Wissenschaftliche Forschungsanwendungen
2-Methoxyethyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has been extensively studied for its potential use in the treatment of various diseases. It has been shown to have antidiabetic, anti-inflammatory, and anticancer properties. This compound has been tested on various cancer cell lines and has been found to induce apoptosis, making it a potential candidate for cancer treatment. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This compound has been tested in animal models for its antidiabetic effects and has shown promising results.
Eigenschaften
Molekularformel |
C21H23NO6S |
|---|---|
Molekulargewicht |
417.5 g/mol |
IUPAC-Name |
2-methoxyethyl 5-[(2,5-dimethylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C21H23NO6S/c1-13-5-6-14(2)19(11-13)29(24,25)22-16-7-8-18-17(12-16)20(15(3)28-18)21(23)27-10-9-26-4/h5-8,11-12,22H,9-10H2,1-4H3 |
InChI-Schlüssel |
NVHOSZGRIAKWDV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)OC(=C3C(=O)OCCOC)C |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)OC(=C3C(=O)OCCOC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-{[4-(Acetylamino)anilino]sulfonyl}-2-hydroxybenzoic acid](/img/structure/B280911.png)
![N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B280912.png)
![N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B280924.png)

![N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B280926.png)
![3-Phenyl-3-{[(2,4,5-trimethylphenyl)sulfonyl]amino}propanoic acid](/img/structure/B280930.png)
![Ethyl 2-phenyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280931.png)
![N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-2-thiophenesulfonamide](/img/structure/B280932.png)
![N-[3-(1,3-benzothiazol-2-ylthio)-4-hydroxy-1-naphthyl]thiophene-2-sulfonamide](/img/structure/B280936.png)
![Isopropyl 2-methyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B280937.png)
![6-(1-piperidinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one](/img/structure/B280941.png)
![Methyl 2-methyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B280944.png)
![5-({[4-(Acetylamino)phenyl]amino}sulfonyl)-2-chlorobenzoic acid](/img/structure/B280946.png)
![2-{[(4-Chloro-3-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B280949.png)
